Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular weight of 309.3598 daltons .
Preparation Methods
The synthesis of ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate typically involves esterification reactions. One common method is the reaction of ethyl 4-(2-cyanoacetamido)benzoate with hydrogen sulfide in the presence of triethylamine, followed by treatment with dimethyl acetylenedicarboxylate (DMAD) to afford the desired product . Industrial production methods often involve continuous-flow synthesis, which optimizes reaction time and sequences to achieve high conversion and selectivity .
Chemical Reactions Analysis
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes, depending on the reducing agent used.
Scientific Research Applications
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses. This mechanism is similar to that of other local anesthetics, which reduce the excitability of nerve membranes without affecting the resting potential .
Comparison with Similar Compounds
Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate can be compared to other similar compounds such as:
Benzocaine: A well-known local anesthetic with a similar ester structure.
Procaine: Another local anesthetic that shares structural similarities but has different pharmacokinetic properties.
Properties
CAS No. |
919349-77-2 |
---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)17-11-9-15(10-12-17)14(2)13-20-18(21)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3,(H,20,21) |
InChI Key |
RMRCATNJTSYRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=C)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.